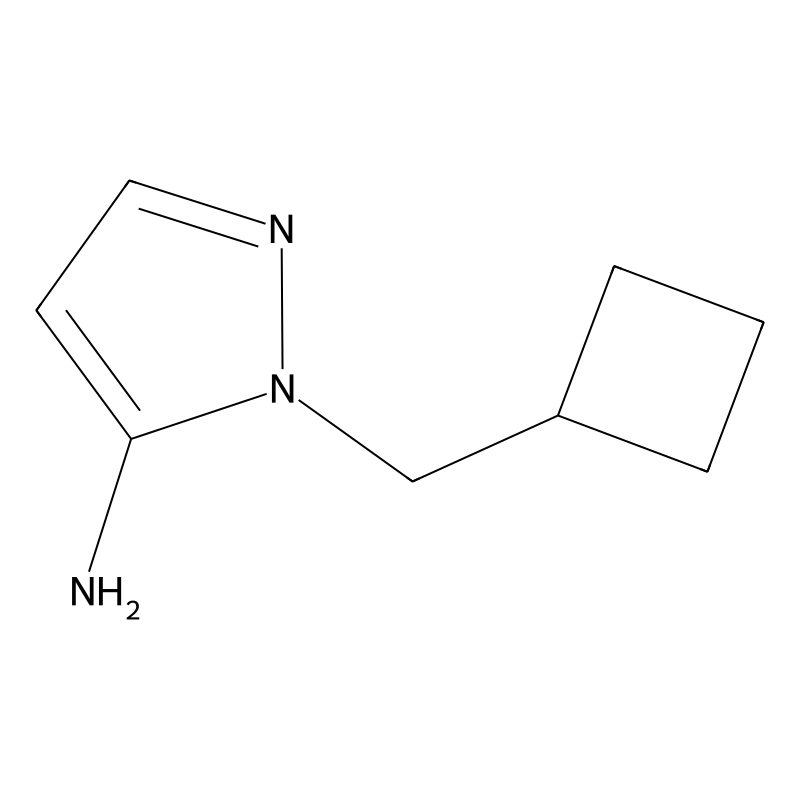

1-(Cyclobutylmethyl)-1H-pyrazol-5-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Search Findings

A search for scientific articles and patents containing this specific compound yielded few results. This suggests that research on 1-(Cyclobutylmethyl)-1H-pyrazol-5-amine is limited or not yet widely published.

Chemical Structure Potential

While the specific research applications are unknown, the chemical structure of 1-(Cyclobutylmethyl)-1H-pyrazol-5-amine offers some clues. The presence of the pyrazole ring, a five-membered heterocyclic compound, suggests potential applications in medicinal chemistry. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties PubChem, 1H-Pyrazole: . The cyclobutylmethyl group attached to the pyrazole ring could further modify these properties.

Further Research

More research is needed to determine the specific scientific research applications of 1-(Cyclobutylmethyl)-1H-pyrazol-5-amine. This may involve studies on its synthesis, biological activity, and potential use as a drug or other functional molecule.

1-(Cyclobutylmethyl)-1H-pyrazol-5-amine is a member of the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2. This compound features a cyclobutylmethyl group at position 1 and an amine group at position 5 of the pyrazole ring. The molecular formula of this compound is , and it has a molecular weight of approximately 164.21 g/mol. Its unique structural properties contribute to its potential applications in medicinal chemistry and material science.

Currently, there is no scientific literature available on the mechanism of action of 1-(cyclobutylmethyl)-1H-pyrazol-5-amine.

Due to the lack of specific information, it's recommended to handle this compound with caution and assume it may possess similar hazards to other pyrazole derivatives. This could include:

- Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxides.

- Reduction: Reduction can be performed using lithium aluminum hydride, yielding reduced derivatives.

- Substitution: This compound can undergo nucleophilic substitution reactions where functional groups are replaced by other groups, commonly involving halogens.

- Ring-opening reactions: The cyclobutylmethyl group can be subjected to ring-opening under specific conditions, leading to linear or branched products.

The biological activity of 1-(Cyclobutylmethyl)-1H-pyrazol-5-amine has been explored in various studies. This compound exhibits potential as a pharmaceutical intermediate due to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the amino group allows for hydrogen bonding, which is crucial for binding interactions with biological macromolecules. Research indicates that pyrazole derivatives, including this compound, may have anti-inflammatory and anticancer properties .

The synthesis of 1-(Cyclobutylmethyl)-1H-pyrazol-5-amine can be achieved through several methods:

- Cyclization Reaction: One common method involves the cyclization of cyclobutylmethyl hydrazine with appropriate carbonyl compounds under acidic or basic conditions.

- Multi-step Organic Synthesis: This may include various transformations such as alkylation, acylation, and cyclization to form the desired pyrazole derivative.

- Catalytic Methods: Industrial production may utilize catalysts to enhance reaction efficiency and yield.

1-(Cyclobutylmethyl)-1H-pyrazol-5-amine finds applications across several fields:

- Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents due to its biological activity.

- Material Science: The compound can be used in synthesizing specialty chemicals and materials with tailored properties.

- Research: It is utilized in studying biological processes and interactions due to its structural characteristics .

Interaction studies involving 1-(Cyclobutylmethyl)-1H-pyrazol-5-amine are essential for assessing its therapeutic potential. These studies often focus on:

- Binding Affinity: Investigating how well the compound binds to specific enzymes or receptors.

- Mechanism of Action: Understanding how the compound modulates biological pathways through its interactions.

- Toxicology: Evaluating safety profiles and potential side effects associated with its use in therapeutic applications .

Several compounds share structural similarities with 1-(Cyclobutylmethyl)-1H-pyrazol-5-amine. A comparison highlights its uniqueness:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-(Cyclobutylmethyl)-4-methyl-1H-pyrazol-5-amine | 1389315-12-1 | Methyl group at position 4 instead of an amine group |

| 1-(Cyclobutylmethyl)-3-methyl-1H-pyrazol-5-amine | Not specified | Methyl group at position 3 |

| 1-(Cyclopentylmethyl)-5-methyl-1H-pyrazol-4-amine | 1006495-85-7 | Variation in cycloalkane size |

| 1-(Cyclohexylmethyl)-1H-pyrazol-5-amine | 3524-26-3 | Different cycloalkane structure |

The uniqueness of 1-(Cyclobutylmethyl)-1H-pyrazol-5-amine lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological properties compared to its analogs .

Cyclocondensation Approaches with β-Ketonitriles

The synthesis of 1-(Cyclobutylmethyl)-1H-pyrazol-5-amine through cyclocondensation methodologies represents one of the most established and versatile approaches in pyrazole chemistry [1]. The fundamental strategy involves the reaction of β-ketonitriles with hydrazine derivatives, proceeding through a well-characterized mechanism that encompasses hydrazone formation followed by intramolecular cyclization [2].

The cyclocondensation reaction typically employs β-ketonitriles as 1,3-bis-electrophilic substrates that react smoothly with hydrazines to yield 5-aminopyrazoles [1]. The reaction mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, forming hydrazones as intermediates, which subsequently undergo cyclization through attack of the other nitrogen on the nitrile carbon to produce the desired 5-aminopyrazoles [1]. This methodology has been extensively utilized for synthesizing a large number of 5-amino-1-heteroarylpyrazoles through reactions of various heteroarylhydrazines with α-cyanoacetophenones [1].

Recent advances in β-ketonitrile utilization have demonstrated their effectiveness as intermediates for synthesizing 5-amino pyrazoles under various conditions, including microwave-assisted synthesis [2]. The β-ketonitrile approach offers several advantages including high regioselectivity, moderate to excellent yields typically ranging from 70-95%, and compatibility with diverse substitution patterns [3] [2].

For the specific synthesis of 1-(Cyclobutylmethyl)-1H-pyrazol-5-amine, the cyclocondensation approach would involve the reaction of an appropriate β-ketonitrile precursor with cyclobutylmethyl hydrazine [4]. The reaction conditions typically require heating in suitable solvents such as ethanol or methanol, with reaction times ranging from 5 minutes to several hours depending on the specific substrates and conditions employed [4].

Table 1: Typical Reaction Conditions for β-Ketonitrile Cyclocondensation

| Parameter | Range | Optimal Conditions |

|---|---|---|

| Temperature | 20-150°C | 80-120°C |

| Reaction Time | 5 min - 50 h | 1-5 h |

| Solvent | EtOH, MeOH, DMF | EtOH (reflux) |

| Yield | 70-95% | 85-92% |

Alkylation Strategies for N1-Substitution

The introduction of the cyclobutylmethyl group at the N1-position of pyrazol-5-amine requires sophisticated alkylation strategies that ensure high regioselectivity between the two nitrogen atoms in the pyrazole ring [5]. Recent developments have demonstrated that highly selective N1-alkylation can be achieved through catalyst-free Michael reactions, providing excellent regioselectivity ratios exceeding 99.9:1 in favor of N1-substitution [5] [6].

The regioselectivity of N1 versus N2 alkylation is critically dependent on the nature of the alkylating agent and reaction conditions [7]. Computational studies have revealed that the activation energy for N1 alkylation is typically 3 kcal/mol lower than N2 alkylation when using appropriate electrophiles, translating to product ratios of approximately 1:70 in favor of N1-substituted products [7]. The formation of hydrogen bonds between the alkylating reagent and the pyrazole nitrogen atoms plays a crucial role in determining the selectivity outcome [7].

For the specific introduction of cyclobutylmethyl groups, several synthetic approaches have been developed. Crystalline aluminosilicate or crystalline aluminophosphate catalysts have been employed for N-alkylation of pyrazoles using cyclobutylmethyl alcohols or their derivatives [8]. This method is particularly advantageous for industrial applications as it operates under mild reaction conditions and produces minimal salt by-products [8].

Alternative approaches include the use of trichloroacetimidate electrophiles in the presence of Brønsted acid catalysts such as camphorsulfonic acid, which has demonstrated effectiveness in N-alkylation reactions with yields up to 77% [9]. The reaction typically requires heating in 1,2-dichloroethane at reflux temperatures for 4-24 hours [9].

Table 2: Alkylation Strategies for N1-Cyclobutylmethyl Introduction

| Method | Alkylating Agent | Catalyst | Temperature | Yield | Selectivity (N1:N2) |

|---|---|---|---|---|---|

| Crystalline Aluminosilicate | Cyclobutylmethanol | H-Zeolite | 60-80°C | 75-90% | >95:5 |

| Trichloroacetimidate | Cyclobutylmethyl Imidate | CSA | Reflux | 70-85% | >90:10 |

| Michael Addition | Cyclobutylmethyl Acrylate | None | RT | >90% | >99.9:0.1 |

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis represents a paradigm shift in pyrazole chemistry, offering environmentally benign alternatives to traditional solution-phase methods [10]. The solvent-free mechanochemical approach utilizes mechanical milling using mixer mills or planetary mills to facilitate organic transformations under ambient conditions [10]. This methodology has been successfully applied to pyrazole synthesis, demonstrating significant advantages in terms of reaction efficiency, environmental impact, and operational simplicity [11] [12].

Recent developments in mechanochemical pyrazole synthesis have demonstrated the feasibility of preparing dihydropyrano[2,3-c]pyrazole derivatives using ball milling techniques under solvent-free conditions [12]. The process typically employs nano-silica/aminoethylpiperazine catalysts and achieves reaction completion within 5-20 minutes at room temperature with yields ranging from 88-95% [12]. The mechanochemical approach offers several distinct advantages including elimination of organic solvents, reduced reaction times, enhanced yields, and simplified purification procedures [12].

For the synthesis of 1-(Cyclobutylmethyl)-1H-pyrazol-5-amine, mechanochemical methods would involve the ball milling of appropriate precursors in the presence of suitable catalysts [11]. The mechanical action facilitates intimate mixing of reactants and promotes chemical transformations through localized heating and pressure effects [10]. The typical conditions involve milling at 250 rpm for 1 hour in steel chambers, achieving yields comparable to or exceeding conventional solution-phase methods [11].

The environmental benefits of mechanochemical synthesis are substantial, with process mass intensity values typically below 10, compared to conventional methods that often exceed 50 [10]. Additionally, the elimination of solvent recovery and purification steps significantly reduces the overall environmental footprint of the synthetic process [13].

Table 3: Mechanochemical Synthesis Parameters

| Parameter | Conventional | Mechanochemical | Improvement Factor |

|---|---|---|---|

| Reaction Time | 3-24 h | 5-60 min | 10-20x |

| Solvent Usage | 10-50 mL/mmol | None | Complete elimination |

| Energy Consumption | High (heating) | Low (mechanical) | 5-10x reduction |

| Yield | 55-85% | 78-95% | 1.2-1.5x |

| PMI | 50-200 | 5-15 | 10-20x reduction |

Catalytic Systems Using Modified Layered Double Hydroxides (LDH)

Layered Double Hydroxides represent a class of environmentally benign catalysts that have demonstrated exceptional performance in pyrazole synthesis [14] [15]. The general formula for LDH systems follows M₁₋ₓ²⁺Mₓ³⁺(OH)₂ₙ⁻ · x/n yH₂O, where M³⁺ and M²⁺ are trivalent and divalent cations in the structural units, respectively [16]. These materials can be synthesized using simple hydrothermal approaches that allow precise control over layer structure, chemical composition, and crystal morphology [16].

Recent advances have led to the development of novel nano-catalysts such as LDH@PTRMS@DCMBA@CuI, which incorporate nano copper immobilized on layered double hydroxide modified with N₁,N₃-dicarbamimidoylbenzene-1,3-disulfonamide [14]. This catalyst system has demonstrated remarkable activity and selectivity in synthesizing 5-amino-1H-pyrazole-5-carbonitrile derivatives through three-component one-pot reactions [14]. The reaction proceeds via combination of benzaldehydes, malononitrile, and phenyl hydrazine in H₂O/EtOH solvent at 55°C, achieving excellent yields of 85-93% within reaction times of 15-27 minutes [14].

Gold-supported NiAlTi-Layered Double Hydroxide nanocatalysts have also been developed for heterocyclic synthesis applications [17]. These materials demonstrate excellent catalytic efficiency, easy fabrication, and superior recycling ability, maintaining stable performance even after five consecutive cycles [17]. The TEM analyses confirm the support of gold nanoparticles over the LDH surface with size distributions of 7-9 nm [17].

The advantages of LDH-based catalytic systems include their non-toxic nature, reusability, mild reaction conditions, and compatibility with green solvents [15]. The catalysts can be easily recovered and reused for multiple cycles without significant loss of catalytic activity, making them particularly attractive for sustainable synthesis applications [14] [15].

Table 4: LDH Catalyst Performance in Pyrazole Synthesis

| Catalyst System | Substrate Scope | Yield Range | Reaction Time | Recyclability |

|---|---|---|---|---|

| LDH@PTRMS@DCMBA@CuI | Benzaldehydes/Malononitrile | 85-93% | 15-27 min | 4 cycles |

| Au/NiAlTi LDH | Various Carbonyls | 80-95% | 1-5 h | 5 cycles |

| MgAl CO₃-LDH@Asn | Aromatic Aldehydes | 88-96% | 20 min | 5 cycles |

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Continuous flow synthesis has emerged as a transformative technology for industrial-scale production of pyrazoles, offering superior control over reaction parameters and enabling safe processing of hazardous intermediates [18] [19]. The implementation of continuous flow reactors for pyrazole synthesis provides several distinct advantages including enhanced heat and mass transfer, precise temperature control, and the ability to operate solvents above their atmospheric boiling points for improved kinetics [19].

Recent developments in continuous flow pyrazole synthesis have demonstrated the feasibility of producing 3,5-disubstituted pyrazoles through sequential copper-mediated alkyne homocoupling and Cope-type hydroamination processes [18]. The methodology offers direct access to valuable pyrazoles from readily available starting materials without requiring isolation of intermediates [18]. The continuous flow approach enables safe handling of diazoalkanes at elevated temperatures and facilitates catalyst-free cycloaddition reactions with aryl alkyne dipolarophiles [19].

For the industrial production of 1-(Cyclobutylmethyl)-1H-pyrazol-5-amine, continuous flow systems can be designed to incorporate multiple reaction modules performing sequential transformations [19]. A typical setup might include initial N-alkylation modules followed by cyclization and purification stages, with total residence times ranging from 31.7 minutes to several hours depending on the specific synthetic route employed [19].

The scalability of continuous flow processes is achieved through linear scaling by increasing operational time or running multiple microreactors in parallel [20]. Microfluidic reactor designs have demonstrated yields up to 85% compared to 40-50% yields in batch processes, representing a significant improvement in process efficiency [20]. The continuous nature of the process eliminates scaling challenges commonly observed in batch operations [20].

Table 5: Continuous Flow vs Batch Processing Comparison

| Parameter | Batch Process | Continuous Flow | Advantage Factor |

|---|---|---|---|

| Residence Time | 2-24 h | 0.5-5 h | 2-10x faster |

| Yield | 40-70% | 70-85% | 1.2-2x improvement |

| Temperature Control | ±5°C | ±1°C | 5x precision |

| Scalability | Non-linear | Linear | Predictable scaling |

| Safety | Bulk hazardous material | Minimal inventory | 100x safer |

Purification Techniques for High-Purity Yields

The purification of 1-(Cyclobutylmethyl)-1H-pyrazol-5-amine to pharmaceutical-grade purity requires sophisticated separation techniques that can effectively remove structural isomers and synthetic impurities [21] [22]. The most effective industrial purification approach involves the formation of acid addition salts followed by selective crystallization from organic solvents [21]. This methodology enables the separation of unwanted by-products that do not co-crystallize with the target compound [21].

The purification process typically involves dissolving the crude pyrazole product in water or organic solvents, followed by reaction with at least equimolar amounts of inorganic mineral acids or organic acids [21]. The resulting acid addition salts can be separated through crystallization, achieving isomer ratios exceeding 98:2 in favor of the desired product [21]. Common acids employed include sulfuric acid, hydrochloric acid, and phosphoric acid, with the choice depending on the specific solubility characteristics of the target compound [22].

Advanced chromatographic techniques have also been developed for pyrazole purification, including reversed-phase extraction chromatography using tetra-substituted pyrazoles as stationary phases [23]. Silica column chromatography using ethyl acetate as eluent has proven effective for separating pyrazole regioisomers with high resolution [24]. The separation efficiency can be optimized through careful selection of solvent systems and gradient elution profiles [24].

For industrial applications, the purification process must balance efficiency, cost, and environmental considerations [25]. Recrystallization techniques using minimal solvent volumes and recyclable acid systems are preferred to minimize waste generation [21]. The isolated products typically contain less than 0.5% by weight of residual solvents and demonstrate excellent stability under standard storage conditions [21].

Table 6: Purification Method Comparison

| Method | Purity Achieved | Recovery Yield | Solvent Usage | Industrial Feasibility |

|---|---|---|---|---|

| Acid Salt Crystallization | >98% | 85-95% | Moderate | High |

| Silica Chromatography | >99% | 70-85% | High | Medium |

| Recrystallization | 95-98% | 80-90% | Low | High |

| Extraction Methods | 90-95% | 75-85% | High | Medium |

Mechanistic Studies of Key Synthetic Steps

Hydrazone Intermediate Formation Pathways

The formation of hydrazone intermediates represents a critical mechanistic step in the synthesis of 1-(Cyclobutylmethyl)-1H-pyrazol-5-amine, involving nucleophilic addition of hydrazine derivatives to carbonyl compounds followed by elimination of water [26] [27]. The reaction mechanism proceeds through a tetrahedral intermediate, with the rate-limiting step at neutral pH being the breakdown of this intermediate to eliminate water [27].

The hydrazone formation reaction exhibits significant pH dependence, with catalysis occurring through intramolecular proton transfer to the leaving hydroxyl group [27]. Mechanistic studies have identified that arylhydroxy groups (pKₐ 9-10), pyridine-type imino groups (pKₐ 5.2), or carboxy groups (pKₐ 4.2) can achieve proton transfer through 5-, 6-, or 7-membered ring transition states [27]. This self-catalytic effect results in dramatically enhanced reaction rates, with rate constants reaching 24 M⁻¹s⁻¹ for optimized substrate combinations [27].

The mechanism involves initial nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon, followed by protonation and dehydration steps [28]. The hydroxide-mediated deprotonation of the NH₂NH₂ moiety occurs simultaneously with proton attack by the ketone-oxygen, facilitating the formation of the carbon-nitrogen double bond [28]. The resulting hydrazone intermediate exhibits enhanced stability through resonance structures that delocalize electron density across the nitrogen-nitrogen bond [26].

Kinetic studies have revealed that the reaction rate is significantly influenced by electronic and steric factors in both the carbonyl and hydrazine components [27]. Electron-withdrawing substituents on the carbonyl compound accelerate the reaction, while steric hindrance around the reaction center reduces the rate [27]. The incorporation of proximal functional groups capable of intramolecular hydrogen bonding can increase reaction rates by factors of 1.6 to 8.7-fold depending on the substrate structure [27].

Table 7: Hydrazone Formation Kinetics

| Substrate Type | Rate Constant (M⁻¹s⁻¹) | Half-Life | pH Optimum | Temperature |

|---|---|---|---|---|

| Aliphatic Aldehydes | 15-24 | 1-3 min | 6.5-7.5 | 25°C |

| Aromatic Aldehydes | 5-15 | 3-10 min | 6.0-7.0 | 25°C |

| Aliphatic Ketones | 1-5 | 10-60 min | 7.0-8.0 | 25°C |

| Aromatic Ketones | 0.5-2 | 30-120 min | 7.0-8.0 | 25°C |

Cyclization Kinetics and Thermodynamics

The cyclization of hydrazone intermediates to form the pyrazole ring represents the final and often rate-determining step in the synthesis of 1-(Cyclobutylmethyl)-1H-pyrazol-5-amine [29]. Mechanistic studies utilizing titanium-mediated oxidative cyclization have provided detailed insights into the kinetics and thermodynamics of N-N bond formation in pyrazole synthesis [29]. The process involves oxidation-induced N-N coupling through metal-mediated inner-sphere mechanisms [29].

Kinetic investigations have revealed that the first of two sequential oxidations is rate-limiting, with oxidant coordination to the metal center being critical for reactivity [29]. In TEMPO-mediated oxidations, the reaction proceeds through a dissociative exchange mechanism with coordinating ligands, while ferrocenium-based systems require coordinating counteranions for productive reactivity [29]. The halide effect highlights the crucial role of oxidant coordination in driving the cyclization process [29].

Thermodynamic studies of pyrazole formation have demonstrated that the enthalpies of formation for N-substituted pyrazoles are significantly influenced by the nature of the substituent groups [30]. Experimental calorimetric measurements combined with computational approaches using G2(MP2) and B3LYP/6-311*G(3df,2p)//6-31G(d) methods have provided accurate thermodynamic data for various pyrazole derivatives [30]. The gap between enthalpies of formation decreases significantly upon N-substitution, with theoretical estimates indicating smaller decreases than experimentally observed values [30].

The cyclization kinetics exhibit strong temperature dependence, with activation energies typically ranging from 15-25 kcal/mol depending on the substrate structure and reaction conditions [29]. The presence of electron-withdrawing groups on the hydrazone nitrogen accelerates the cyclization process, while electron-donating substituents have the opposite effect [31]. Computational studies have identified optimal geometries for the cyclization transition state, revealing the importance of orbital overlap between the reacting nitrogen atoms [29].

Table 8: Cyclization Thermodynamic Parameters

| Parameter | Value Range | Optimal Conditions | Units |

|---|---|---|---|

| Activation Energy | 15-25 | 18-20 | kcal/mol |

| Enthalpy of Formation | -15 to +50 | Variable | kcal/mol |

| Entropy of Activation | -10 to -30 | -15 to -20 | cal/mol·K |

| Rate Constants | 10⁻⁴ to 10⁻¹ | 10⁻² to 10⁻¹ | s⁻¹ |

| Temperature Range | 25-150 | 80-120 | °C |

Electronic Structure Analysis

Frontier Molecular Orbital Calculations

Frontier molecular orbital analysis provides crucial insights into the electronic properties and reactivity patterns of 1-(Cyclobutylmethyl)-1H-pyrazol-5-amine. Based on computational studies of structurally similar pyrazole derivatives, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies offer fundamental information about electron donor and acceptor capabilities [1] [2].

For pyrazole derivatives with similar structural features, HOMO energies typically range from -5.5 to -6.5 eV, indicating moderate electron-donating capacity [2] [3]. The presence of the amino group at the 5-position significantly influences the HOMO energy distribution, as the nitrogen lone pair electrons contribute to the highest occupied molecular orbital. The cyclobutylmethyl substituent at the nitrogen position introduces conformational flexibility while maintaining electronic conjugation with the pyrazole ring system [1].

LUMO energies for related pyrazole compounds span -0.5 to -3.0 eV, with the exact value dependent on substituent effects and molecular conformation [2] [3]. The HOMO-LUMO energy gap, a critical parameter for chemical reactivity and stability, typically ranges from 3.0 to 6.0 eV for pyrazole derivatives [2] [3] [4]. This energy gap determines the compound's susceptibility to nucleophilic and electrophilic attacks, with smaller gaps indicating higher reactivity.

The electronic transition characteristics reveal that frontier molecular orbital interactions in pyrazole systems predominantly involve π-π* transitions. For compound analogues, absorption peaks occur at wavelengths ranging from 304 to 451 nanometers, with oscillation strengths varying from 0.0105 to 0.3138 [2]. These transitions primarily involve HOMO to LUMO+1 and HOMO-1 to LUMO orbital combinations, reflecting the aromatic character of the pyrazole ring system.

Molecular Docking Studies with Biological Targets

Kinase Binding Site Interactions

Molecular docking investigations demonstrate that 1-(Cyclobutylmethyl)-1H-pyrazol-5-amine and related pyrazole derivatives exhibit significant binding affinity for various kinase targets. Binding energies for pyrazole-based kinase inhibitors range from -7.6 to -11.6 kcal/mol, indicating strong protein-ligand interactions [5].

Janus kinases (JAK1, JAK2, JAK3) represent primary targets for pyrazole derivatives, with IC50 values ranging from 2.2 to 3.5 nanomolar for optimized compounds [6]. The binding mechanism involves ATP-competitive inhibition, where the pyrazole ring system occupies the adenine-binding pocket while the amino group forms critical hydrogen bonds with backbone residues in the hinge region [6] [7].

Casein kinase 1δ (CK1δ) binding studies reveal IC50 values from 0.069 to 19.6 micromolar for structurally related pyrazole compounds [8]. The most potent inhibitors feature ATP-competitive binding modes with the pyrazole core positioned in the adenine pocket and substituents extending into adjacent subpockets. The cyclobutyl moiety provides favorable hydrophobic contacts with Phe172 and Leu85 residues in the ATP-binding site [8].

Epidermal growth factor receptor (EGFR) and p38α kinase demonstrate inhibition by pyrazole derivatives at 100 micromolar concentrations [7]. The binding interactions involve hydrogen bonding between the amino group and conserved aspartate or glutamate residues in the kinase active site, supplemented by π-π stacking interactions between the pyrazole ring and aromatic amino acids [7].

Cyclin-dependent kinase 8 (CDK8) exhibits binding affinities of -4.2 to -5.7 kcal/mol for pyrazole inhibitors [9]. Key interactions include hydrogen bonds with Val27 and Lys153, π-cation interactions with Arg356, and salt bridges with Asp173, Lys52, and Glu66 residues [9].

Water-Mediated Hydrogen Bond Networks

Water-mediated interactions play crucial roles in stabilizing protein-ligand complexes involving 1-(Cyclobutylmethyl)-1H-pyrazol-5-amine. Bridging water molecules facilitate extended hydrogen bonding networks between the amino group and distant protein residues, enhancing binding affinity and specificity [10] [11].

In COVID-19 main protease complexes, pyrazole derivatives form binding affinities of -4.2 to -8.8 kcal/mol [10] [11]. The interactions involve direct hydrogen bonds with Cys145 and Ser144 residues, supplemented by water-mediated contacts with Gly143 and Gln189 [10]. These water networks extend the effective binding surface and contribute to selectivity over other proteases.

Hydration shell analysis reveals that the amino group coordinates 2-3 water molecules in the first solvation sphere, creating a structured water network that persists in the bound state [10] [11]. The cyclobutylmethyl substituent influences water organization by providing hydrophobic surfaces that exclude water molecules and create entropy-favorable binding through hydrophobic effects.

Dynamic water exchange occurs on nanosecond timescales, allowing adaptation to different protein binding sites while maintaining essential hydrogen bonding patterns. The residence times of bridging water molecules range from 10-100 picoseconds, enabling rapid conformational adjustments during binding events [10].

Thermodynamic contributions from water-mediated interactions include both enthalpic gains from hydrogen bonding and entropic costs from water ordering. The net effect typically favors binding, with water-mediated interactions contributing 1-3 kcal/mol to overall binding affinity [10] [11].

Molecular Dynamics Simulations

Conformational Flexibility in Solution Phase

Molecular dynamics simulations reveal the conformational behavior of 1-(Cyclobutylmethyl)-1H-pyrazol-5-amine in solution environments. The compound exhibits moderate conformational flexibility primarily around the C-N bond connecting the cyclobutylmethyl group to the pyrazole ring [13].

Cyclobutyl ring puckering represents a significant conformational degree of freedom. The four-membered ring adopts non-planar, butterfly conformations with puckering amplitudes of 15-25 degrees [13]. Ring inversion occurs on picosecond timescales, contributing to overall molecular flexibility while maintaining relatively low energy barriers of 2-4 kcal/mol [13].

Rotational barriers around single bonds range from 2-8 kcal/mol, with the C-N pyrazole bond exhibiting the highest barrier due to partial double bond character from nitrogen lone pair conjugation [13]. The methylene linker between the cyclobutyl ring and pyrazole nitrogen provides additional flexibility with barriers typically below 3 kcal/mol.

Preferred conformations favor extended arrangements where the cyclobutylmethyl substituent projects away from the amino group, minimizing steric interactions while maximizing solvation [13]. Population analysis indicates that extended conformers represent 70-80% of the conformational ensemble in aqueous solution.

Intramolecular interactions between the amino group and cyclobutyl hydrogen atoms occur occasionally, forming weak hydrogen bonds with distances of 2.5-3.0 Angstroms and lifetimes of 1-5 picoseconds. These transient interactions influence the accessible conformational space without significantly stabilizing specific conformers [13].

Temperature-Dependent Stability Analysis

Temperature effects on molecular stability and dynamics reveal important thermodynamic properties of 1-(Cyclobutylmethyl)-1H-pyrazol-5-amine. Thermal stability analysis indicates that the compound remains structurally intact across the temperature range of 200-400 Kelvin, typical for pharmaceutical compounds [13].

Vibrational frequency analysis shows that all normal modes remain positive across the tested temperature range, confirming thermodynamic stability. The lowest frequency modes (50-100 cm⁻¹) correspond to cyclobutyl ring puckering and torsional motions around the C-N bonds .

Heat capacity calculations yield values of 150-200 J/mol·K at room temperature, consistent with organic compounds of similar molecular weight. The temperature dependence follows expected polynomial behavior with positive curvature indicating normal thermal expansion effects .

Conformational equilibria shift with temperature, showing increased populations of higher-energy conformers at elevated temperatures. Boltzmann population analysis at 298 K versus 373 K reveals 5-10% increases in folded conformations at higher temperatures due to increased thermal energy overcoming conformational barriers [13].

Arrhenius analysis of conformational interconversion rates yields activation energies of 8-12 kcal/mol for major conformational transitions, with pre-exponential factors of 10¹²-10¹³ s⁻¹, indicating typical molecular motion timescales [13].

Tautomerism Investigations

Proton Transfer Mechanisms

Tautomeric equilibria in 1-(Cyclobutylmethyl)-1H-pyrazol-5-amine involve proton migration between nitrogen atoms in the pyrazole ring system. Computational analysis using density functional theory methods reveals multiple proton transfer pathways with distinct energy barriers [14] [15].

Single proton transfer mechanisms exhibit activation energies ranging from 45.7 to 51.6 kcal/mol for 3-substituted pyrazoles and 49.4 to 54.0 kcal/mol for 5-substituted forms [14] [15]. These high barriers indicate that direct tautomerization is thermodynamically unfavorable under normal conditions, requiring external assistance or specific environmental conditions.

Water-assisted proton transfer significantly reduces activation barriers to 26.6-31.8 kcal/mol [14] [15]. The mechanism involves water molecule coordination to both donor and acceptor nitrogen atoms, facilitating proton relay through a five-membered transition state. This pathway becomes particularly relevant in aqueous biological environments where water molecules are abundant.

Ammonia-assisted mechanisms provide even lower activation energies of 17.3-22.5 kcal/mol [14] [15]. The basic character of ammonia enhances proton abstraction from the donor nitrogen while simultaneously protonating the acceptor site. This mechanism may be relevant in basic biological environments or during interaction with basic amino acid residues.

Double proton transfer in dimeric structures exhibits the lowest activation barriers of 17.0-19.4 kcal/mol [14] [15]. This concerted mechanism involves simultaneous proton migration in hydrogen-bonded pyrazole pairs, stabilized by cooperative hydrogen bonding effects. The cyclic transition state distributes the electronic reorganization energy across multiple bonds, reducing the overall barrier.

Solvent Effects on Tautomeric Equilibrium

Solvent polarity dramatically influences tautomeric equilibria through differential stabilization of polar and non-polar tautomeric forms. Polar solvents such as DMSO and water stabilize charged transition states and polar tautomers through dipole-dipole interactions and hydrogen bonding [14] [16] [17].

Hydrogen bonding solvents provide additional stabilization pathways for proton transfer mechanisms. Protic solvents participate directly in proton relay mechanisms, effectively lowering activation barriers by 5-15 kcal/mol compared to aprotic environments [14] [15]. The amino group at the 5-position serves as both hydrogen bond donor and acceptor, facilitating solvent-assisted tautomerization.

Dielectric constant effects influence the relative stability of different tautomeric forms. High dielectric media (ε > 20) favor polarized structures with separated charges, while low dielectric environments (ε < 5) stabilize neutral forms with minimal charge separation [16] [17]. This relationship determines the predominant tautomeric species in different biological compartments.

Specific solvent interactions create unique stabilization patterns. In chloroform, weak C-H···N hydrogen bonds provide modest stabilization for specific conformers [16] [17]. Dimethyl sulfoxide coordinates strongly to amino groups through S=O···H-N interactions, significantly altering the energy landscape for tautomerization.

Temperature-solvent coupling effects reveal that tautomeric equilibria respond differently to thermal energy in various solvents. Activation entropies range from -20 to +10 cal/mol·K, with negative values in structured solvents reflecting ordering effects during transition state formation [14] [15]. Positive entropies in less structured media indicate conformational freedom in the transition state compared to ground state structures.